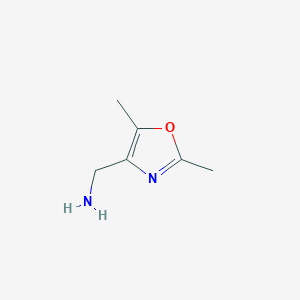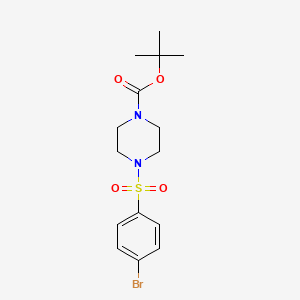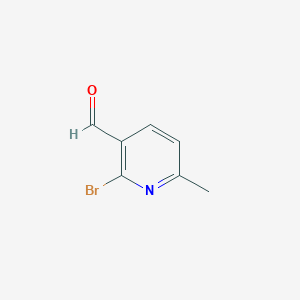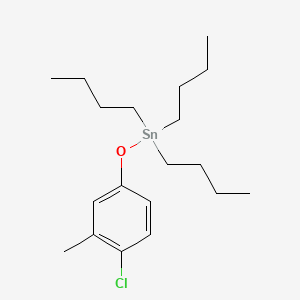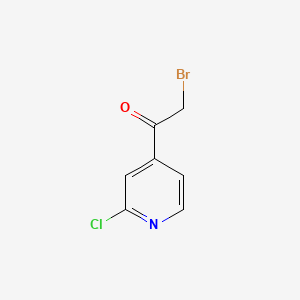
2-苯基哌啶-2-羧酸
描述
2-Phenylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C12H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
科学研究应用
2-Phenylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用机制
and a molecular weight of approximately 205.26 g/mol .
- Primary Targets : While specific targets for 2-Phenylpiperidine-2-carboxylic acid are not explicitly documented, it belongs to the piperidine class of compounds. Piperidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Target of Action
生化分析
Biochemical Properties
2-Phenylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with biotin-dependent carboxylases, such as acetyl-CoA carboxylase and pyruvate carboxylase . These interactions are crucial for fatty acid metabolism and gluconeogenesis. The nature of these interactions involves the binding of 2-Phenylpiperidine-2-carboxylic acid to the active sites of these enzymes, thereby influencing their catalytic activities.
Cellular Effects
2-Phenylpiperidine-2-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Caco-2 cells, 2-Phenylpiperidine-2-carboxylic acid was found to modulate the activity of antioxidant enzymes such as catalase and glutathione-S-transferase . This modulation impacts cellular oxidative stress levels and overall cell viability.
Molecular Mechanism
The molecular mechanism of action of 2-Phenylpiperidine-2-carboxylic acid involves its binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 2-Phenylpiperidine-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpiperidine-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenylpiperidine-2-carboxylic acid remains stable under refrigerated conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have distinct biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-Phenylpiperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain metabolic processes without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-Phenylpiperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase, which are crucial for fatty acid metabolism and gluconeogenesis . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Phenylpiperidine-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by ATP-binding cassette (ABC) transporters and secondary transporters . These transporters facilitate the movement of 2-Phenylpiperidine-2-carboxylic acid into specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
2-Phenylpiperidine-2-carboxylic acid exhibits specific subcellular localization patterns. It is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its activity and function, as it determines the specific biochemical pathways and processes that the compound can influence.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperidine-2-carboxylic acid typically involves the reaction of piperidine with phenylacetic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of 2-Phenylpiperidine-2-carboxylic acid may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
相似化合物的比较
Piperidine: A simple six-membered ring containing one nitrogen atom.
Phenylacetic acid: An aromatic compound with a phenyl group attached to an acetic acid moiety.
2-Phenylpiperidine: A derivative of piperidine with a phenyl group attached to the nitrogen atom.
Uniqueness: 2-Phenylpiperidine-2-carboxylic acid is unique due to the presence of both a piperidine ring and a carboxylic acid group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLZGXIJZZQJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587964 | |
| Record name | 2-Phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72518-42-4 | |
| Record name | 2-Phenyl-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72518-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


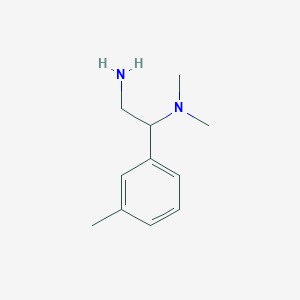
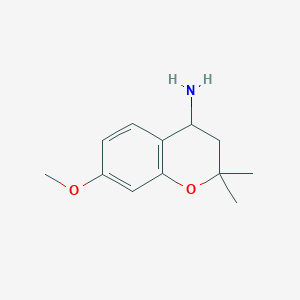

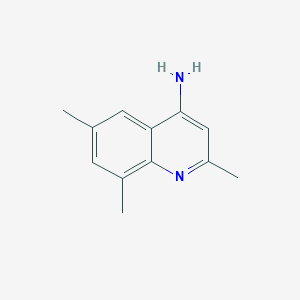
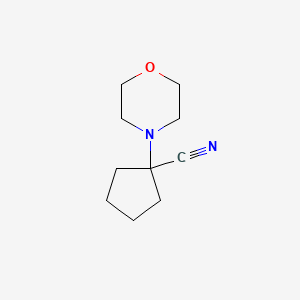

![ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B1284428.png)
![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)

